Clk1 Isoenzyme Selectivity: 5-Methoxybenzothiophene Scaffold Enables Unprecedented Discrimination Over Clk2 and Clk4
The 5-methoxybenzothiophene core, when elaborated into hydrazide derivatives, enables selective inhibition of Clk1 kinase with unprecedented discrimination against closely related isoenzymes Clk2 and Clk4. Most reported Clk1 inhibitors exhibit significant co-inhibition of Clk2 and Clk4, limiting their utility as chemical probes [1]. The 3,5-difluorophenyl derivative 26a (built on the 5-methoxybenzothiophene scaffold) exhibits Clk1 IC50 = 1.4 nM with selectivity factors of 15 over Clk4 and 535 over Clk2 [1]. The 3,5-dichlorophenyl derivative 27a shows Clk1 IC50 = 1.7 nM with selectivity factors of 8 over Clk4 and 84 over Clk2 [1].
| Evidence Dimension | Isoenzyme selectivity factor (Clk1 vs Clk2) |
|---|---|
| Target Compound Data | Selectivity factor = 535 (derivative 26a); 84 (derivative 27a) |
| Comparator Or Baseline | Typical Clk1 inhibitors: significant co-inhibition of Clk2 (selectivity factor typically <10) |
| Quantified Difference | Up to >50-fold improvement in selectivity over typical Clk1 inhibitors |
| Conditions | In vitro kinase inhibition assay; recombinant human Clk1, Clk2, Clk4 |
Why This Matters
This unprecedented selectivity enables use of 5-methoxybenzothiophene-derived compounds as chemical probes to dissect Clk1-specific biology without confounding Clk2/4 inhibition, directly impacting procurement decisions for kinase-focused research programs.
- [1] El-Gamil, D. S., et al. Discovery of novel 5-methoxybenzothiophene hydrazides as metabolically stable Clk1 inhibitors with high potency and unprecedented Clk1 isoenzyme selectivity. European Journal of Medicinal Chemistry, 2023, 247, 115019. DOI: 10.1016/j.ejmech.2022.115019. View Source
